molecular formula C12H15NO3 B461500 4-[Benzyl(methyl)amino]-4-oxobutanoic acid CAS No. 69049-90-7

4-[Benzyl(methyl)amino]-4-oxobutanoic acid

Cat. No.: B461500
CAS No.: 69049-90-7
M. Wt: 221.25g/mol
InChI Key: QVLQRCDRWHFXRF-UHFFFAOYSA-N
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Description

4-[Benzyl(methyl)amino]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[benzyl(methyl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-13(11(14)7-8-12(15)16)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLQRCDRWHFXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solubility Profiling & Solvent Selection for 4-[Benzyl(methyl)amino]-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical whitepaper designed for application scientists and process chemists. It synthesizes theoretical physicochemical principles with practical, field-proven methodologies for characterizing 4-[benzyl(methyl)amino]-4-oxobutanoic acid.

Executive Summary

This compound (CAS: 69049-90-7) represents a critical class of hemisuccinamides . Structurally, it is the mono-amide derivative of succinic acid, possessing both a lipophilic domain (N-benzyl-N-methyl amide) and a hydrophilic domain (free carboxylic acid).

Understanding its solubility landscape is not merely about finding a solvent that dissolves it; it is about leveraging its amphiphilic and pH-switchable nature for efficient synthesis, purification, and formulation. This guide provides the theoretical framework and empirical protocols to master the solvation thermodynamics of this compound.

Physicochemical Profile & Solvation Theory

To predict solubility, we must first analyze the solute's molecular interactions. This molecule is a "Janus" compound with dual functionality.

Structural Analysis
  • Lipophilic Domain: The N-benzyl-N-methyl group contributes significant hydrophobic character (

    
     interactions).
    
  • Hydrophilic Domain: The free carboxylic acid tail (

    
    ) acts as a strong Hydrogen Bond Donor (HBD) and Acceptor (HBA).
    
  • Linker: The succinyl backbone introduces rotational freedom, affecting crystal packing energy.

Predicted Parameters
ParameterValue (Approx.)Implication
Molecular Weight 221.25 g/mol Small molecule; kinetics of dissolution will be fast.
LogP (Oct/Water) 1.2 – 1.8Moderately lipophilic. Extracts into organic phase from acidic water.
pKa (Acid) 4.4 ± 0.2pH-Switchable solubility. Soluble in aqueous base; insoluble in aqueous acid.
H-Bond Donors 1 (COOH)High affinity for H-bond accepting solvents (DMSO, Alcohols).

Solubility Landscape: The Solvent Classes

Based on the Hansen Solubility Parameters (HSP) and empirical data for structural analogs (succinamic acids), the solubility profile is categorized below.

Class I: High Solubility (The "Good" Solvents)

Solvents in this class disrupt the intermolecular H-bonds of the carboxylic acid dimer.

  • Dipolar Aprotic (DMSO, DMF, NMP): Excellent solubility (>100 mg/mL). The solvent oxygen acts as a strong H-bond acceptor for the carboxylic acid proton.

  • Lower Alcohols (Methanol, Ethanol): Very Good solubility. Alcohols solvate both the amide and acid functionalities.

  • Chlorinated Solvents (DCM, Chloroform): Good solubility. Often the solvent of choice for synthesis (reaction of succinic anhydride with amine) as it keeps the product in solution while allowing for aqueous washing.

Class II: Switchable/Process Solvents
  • Water:

    • pH < 3:Insoluble/Poor. The molecule exists in its neutral, protonated form.

    • pH > 7:Highly Soluble. Deprotonation forms the succinate anion, which is highly water-soluble.

  • Ethers (THF, 2-MeTHF): Moderate to Good. THF is often used in synthesis, though solubility may decrease at lower temperatures, aiding crystallization.

  • Esters (Ethyl Acetate): Moderate. Often shows strong temperature dependence (soluble hot, crystallizes cold), making it an ideal candidate for recrystallization.

Class III: Anti-Solvents (Precipitation Media)
  • Aliphatic Hydrocarbons (Hexane, Heptane, Cyclohexane): Poor/Insoluble. The lack of polarity cannot overcome the crystal lattice energy.

  • Aromatic Hydrocarbons (Toluene): Poor to Moderate. Often used to precipitate the product from a reaction mixture or as an anti-solvent in crystallization.

Visualizing the Purification Logic

The most powerful attribute of this molecule is its pH-dependent solubility. The diagram below illustrates the standard "Self-Validating" purification workflow used in drug development.

PurificationWorkflow Start Crude Reaction Mixture (in DCM or Ethyl Acetate) BaseWash Extract with Aqueous Base (NaHCO3 or NaOH, pH > 8) Start->BaseWash Deprotonation PhaseSep Phase Separation BaseWash->PhaseSep OrgLayer Organic Layer (Discard) PhaseSep->OrgLayer Impurities (Neutral/Basic) AqLayer Aqueous Layer (Contains Product as Salt) PhaseSep->AqLayer Target Molecule (Anionic) Acidify Acidify with HCl (to pH < 2) AqLayer->Acidify Protonation Precipitate Product Precipitates (or Oils out) Acidify->Precipitate Loss of Solubility FinalExtract Re-extract into DCM (Optional for drying) Precipitate->FinalExtract Liquid-Liquid Extraction Solid Pure Solid Product Precipitate->Solid Filtration FinalExtract->Solid Evaporation

Figure 1: Acid-Base Extraction Workflow. This process validates the compound's identity and solubility profile: it must dissolve in base and precipitate in acid.

Experimental Protocols

Do not rely on literature values alone. Batch-to-batch variation in crystal habit can affect dissolution rates. Use these protocols to generate internal data.

Protocol A: Saturation Shake-Flask Method (Quantitative)

Use this for determining exact solubility limits (mg/mL).

  • Preparation: Add excess solid (approx. 100 mg) to a glass vial containing 1.0 mL of the target solvent.

  • Equilibration: Cap tightly. Shake or stir at a controlled temperature (e.g., 25°C) for 24 hours.

    • Check: If all solid dissolves, add more solid until a visible precipitate remains.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if measuring hot solubility) into a tared vial.

  • Quantification (Gravimetric): Evaporate the solvent (vacuum oven or nitrogen stream) and weigh the residue.

    • Calculation:

      
      
      
Protocol B: The "Cloud Point" Titration (Qualitative/Fast)

Use this for solvent screening for crystallization.

  • Dissolve 100 mg of compound in 0.5 mL of a "Good" solvent (e.g., DCM or Acetone).

  • Slowly add an "Anti-solvent" (e.g., Hexane or Toluene) dropwise with stirring.

  • Endpoint: Record the volume of anti-solvent added when the solution turns permanently cloudy (turbid).

  • Insight: This ratio gives you the metastable zone width for crystallization design.

Solvation Mechanism Visualization

Understanding how the solvent interacts with the this compound is crucial for rational solvent selection.

SolvationMechanism Center Target Molecule (Hemisuccinamide) DMSO DMSO (Accepts H-bond from COOH) DMSO->Center Strong H-Bond WaterBase Water (pH > 7) (Ion-Dipole Interaction) WaterBase->Center Salt Formation Hexane Hexane (No Interaction -> Precipitation) DCM DCM (Dipole-Dipole / Solvates Amide) DCM->Center Van der Waals

Figure 2: Solvation Dynamics. Green boxes indicate strong solvation mechanisms; Red indicates rejection (anti-solvent); Yellow indicates moderate interaction useful for extraction.

References

  • Synthesis of Hemisuccinamides: Organic Syntheses, Coll. Vol. 2, p. 560 (1943); Vol. 17, p. 83 (1937). (Standard protocol for succinic anhydride ring opening with amines).

  • Solubility Thermodynamics: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[1] (Source for solubility parameter theory).

  • Purification Strategies: Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Section 2.20: Solvent Extraction. (Authoritative source on Acid/Base extraction workflows).

  • PubChem Compound Summary: Succinamic Acid Derivatives. (Used for structural analog comparison and LogP prediction).

Sources

Methodological & Application

Application Note: Protocol for Ring-Opening of Succinic Anhydride with N-Methylbenzylamine

Author: BenchChem Technical Support Team. Date: February 2026


-Benzyl-

-methylsuccinamic Acid

Executive Summary

This application note details the protocol for the synthesis of


-benzyl-

-methylsuccinamic acid
(also known as 4-(benzyl(methyl)amino)-4-oxobutanoic acid). The method utilizes a nucleophilic acyl substitution reaction where N-methylbenzylamine opens the succinic anhydride ring.

This protocol is designed for high-throughput medicinal chemistry and process development, prioritizing atom economy and purification efficiency . Unlike standard amide couplings using carbodiimides (e.g., EDC/NHS), this ring-opening reaction requires no activating agents and generates no stoichiometric waste byproducts, aligning with Green Chemistry principles.

Key Reaction Parameters
ParameterSpecification
Reaction Type Nucleophilic Ring-Opening (Acyl Substitution)
Limiting Reagent Succinic Anhydride (Electrophile)
Nucleophile N-Methylbenzylamine (Secondary Amine)
Solvent System Dichloromethane (DCM) or Toluene
Temperature Ambient (

) to Reflux (

)
Expected Yield

Purification Acid-Base Extraction (Chromatography-free)

Mechanistic Insight

The reaction proceeds via the attack of the nucleophilic nitrogen of N-methylbenzylamine on one of the carbonyl carbons of the succinic anhydride. This forms a tetrahedral intermediate which collapses to open the ring, yielding a free carboxylic acid and a tertiary amide.

Critical Considerations:
  • Nucleophilicity: N-methylbenzylamine is a secondary amine with moderate steric hindrance but high nucleophilicity. No catalyst (e.g., DMAP) is strictly required, though mild heating accelerates the kinetics.

  • Moisture Sensitivity: Succinic anhydride can hydrolyze to succinic acid in the presence of water. Anhydrous solvents are recommended to prevent the consumption of the starting material.

  • Regioselectivity: As succinic anhydride is symmetrical, regioselectivity is not a concern.

Pathway Visualization

The following diagram illustrates the reaction mechanism and the logic flow for the purification strategy.

ReactionPathway cluster_0 Reaction Mechanism cluster_1 Purification Logic (Acid-Base Workup) R1 Succinic Anhydride (Electrophile) Int Tetrahedral Intermediate R1->Int Nucleophilic Attack R2 N-Methylbenzylamine (Nucleophile) R2->Int Prod N-Benzyl-N-methyl- succinamic Acid Int->Prod Ring Opening & Proton Transfer Crude Crude Mixture (DCM) Wash1 Dilute HCl Wash Crude->Wash1 Org1 Organic Layer (Product + Anhydride) Wash1->Org1 Retains Product Aq1 Aqueous Waste (Protonated Amine) Wash1->Aq1 Removes Excess Amine Ext2 Sat. NaHCO3 Extract Org1->Ext2 Aq2 Aqueous Layer (Product Carboxylate) Ext2->Aq2 Selects Product Org2 Organic Waste (Neutrals) Ext2->Org2 Removes Non-Acids Final Acidify & Extract/Filter Aq2->Final Isolates Pure Acid

Figure 1: Reaction mechanism and purification logic flow. The acid-base workup exploits the amphiphilic nature of the reagents to isolate the product without chromatography.

Experimental Protocol

Materials
  • Succinic Anhydride:

    
     purity. Store in a desiccator.
    
  • N-Methylbenzylamine:

    
     purity.
    
  • Solvent: Dichloromethane (DCM) (Anhydrous preferred) or Toluene.

  • Reagents: 1N HCl, Saturated

    
    , Brine, 
    
    
    
    .
Method A: Room Temperature (DCM)

Recommended for small scale (<5g) and high purity requirements.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Succinic Anhydride (

    
     equiv) in anhydrous DCM  (
    
    
    
    concentration).
    • Note: Succinic anhydride is sparingly soluble in DCM; a suspension is normal at the start.

  • Addition: Add N-Methylbenzylamine (

    
     equiv) dropwise over 5 minutes.
    
    • Observation: The reaction is exothermic. The suspension should clear as the anhydride reacts and the more soluble product forms.

  • Reaction: Stir at room temperature for

    
     hours.
    
    • Monitoring: Monitor by TLC (Mobile phase:

      
      ). The product will appear as a polar streak or spot (
      
      
      
      ) that stains with Bromocresol Green (indicating carboxylic acid).
  • Workup (Self-Validating Step):

    • Dilute the reaction mixture with excess DCM.

    • Wash 1 (Remove Amine): Wash with

      
       (
      
      
      
      ). This protonates unreacted N-methylbenzylamine, moving it to the aqueous phase.
    • Extraction (Isolate Product): Extract the organic layer with saturated

      
       (
      
      
      
      ). The product (carboxylic acid) will deprotonate and move into the aqueous layer. Discard the organic layer (removes neutral impurities).
    • Precipitation: Carefully acidify the combined aqueous extracts with concentrated HCl to

      
      . The product should precipitate as a white solid or oil out.[1]
      
    • Final Isolation: Extract the acidified aqueous layer with fresh DCM (

      
      ). Dry combined organics over 
      
      
      
      , filter, and concentrate in vacuo.
Method B: Thermal Reflux (Toluene)

Recommended for scale-up (>10g) or if Method A yields incomplete conversion.

  • Suspend Succinic Anhydride (

    
     equiv) in Toluene  (
    
    
    
    ).
  • Add N-Methylbenzylamine (

    
     equiv).
    
  • Heat to reflux (

    
    ) for 
    
    
    
    hours.
    • Advantage:[2][3] The high temperature ensures rapid conversion and solubilizes the anhydride.

  • Cooling: Allow the mixture to cool to room temperature.

    • Crystallization:[1] Often, the product will crystallize directly from the toluene upon cooling. If so, filter the solid, wash with cold toluene/hexanes, and dry.

  • Alternative Workup: If no precipitate forms, evaporate the toluene and perform the Acid-Base workup described in Method A.

Analytical Validation

To ensure the protocol was successful, compare the isolated material against these criteria.

AnalysisExpected ResultInterpretation
Physical State White solid or viscous colorless oilYellowing indicates amine oxidation; dark oil indicates decomposition.
Solubility Soluble in DCM, EtOAc, Basic Water (

)
Insoluble in Acidic Water (

).
1H NMR (

)

ppm (

, m, succinic backbone)
Two triplets or a multiplet corresponding to the

linker.
1H NMR (Aromatic)

ppm (

, m)
Benzyl aromatic protons.
1H NMR (Methyl)

(

, s)
N-Methyl group (may show rotamers).
1H NMR (Benzyl

)

ppm (

, s)
Benzylic protons (may show rotamers).

Note on Rotamers: Due to the tertiary amide bond, restricted rotation may cause signal doubling (rotamers) in the NMR spectrum at room temperature. This is a characteristic feature of N-methyl-N-benzyl amides, not an impurity.

References

  • Solvent and Catalyst Effects: Beilstein Archives. "A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids."[4] [Link] Context: Describes the synthesis of N-substituted succinamic acid intermediates in chloroform/toluene systems.

  • Mechanistic Grounding: Organic Syntheses. "Succinic Anhydride."[2][3][5][6][7][8][9][10] Coll. Vol. 2, p.560 (1943). [Link] Context: Establishes the reactivity profile and handling of succinic anhydride.

  • Catalytic Considerations (Lewis Acid): Hokkaido University Collection. "Direct Synthesis of Cyclic Imides from Carboxylic Anhydrides and Amines by Nb2O5." [Link] Context: While this paper focuses on imides, it validates the initial formation of the amic acid (our target) as the rapid first step before dehydration.

Sources

Application Notes and Protocols: N-benzyl-N-methylsuccinamic Acid as a Novel Linker for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Linkers in Modern Peptide Synthesis

In the landscape of drug discovery and biomedical research, synthetic peptides are indispensable tools. Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, remains the cornerstone of their production, enabling the efficient and automated assembly of amino acid chains.[1][2] The success of SPPS is critically dependent on the trifecta of a solid support (resin), orthogonal protecting groups, and a cleavable linker. The linker, or handle, tethers the nascent peptide chain to the insoluble resin, and its chemistry dictates the conditions under which the final peptide is released.[2][3]

The choice of a linker is a strategic decision that profoundly impacts the entire synthesis campaign. It must remain robust and unreactive throughout the iterative cycles of deprotection and coupling yet be susceptible to cleavage under specific, controlled conditions that leave the delicate peptide structure, including complex post-translational modifications, intact.[3][4] While a portfolio of standard linkers—such as the acid-labile Wang and Rink amide linkers for Fmoc-based chemistry—is commercially available, the demand for peptides with unique C-terminal modifications and the need for milder, more orthogonal cleavage strategies drives continuous innovation in linker design.[1]

This document introduces a novel linker, N-benzyl-N-methylsuccinamic acid , and provides a comprehensive theoretical framework and detailed protocols for its application. We will explore its synthesis, immobilization on a solid support, and a proposed cleavage mechanism based on intramolecular cyclization. This guide is intended for researchers, chemists, and drug development professionals seeking to expand their repertoire of SPPS tools with custom-designed, functionally versatile linkers.

PART 1: Scientific Foundation and Linker Design

The Chemistry of Succinamic Acids and Their Potential in SPPS

Succinamic acids, the mono-amides of succinic acid, present an intriguing scaffold for linker design. The presence of both a carboxylic acid and an amide functionality allows for versatile chemical manipulation. The carboxylic acid end can be used to anchor the linker to an amino-functionalized resin, while the amide nitrogen can be part of the cleavage-directing system.

While the specific N-benzyl-N-methyl derivative is a novel proposal, other succinamic acid derivatives have been successfully employed in SPPS. For instance, N-[9-(tritylthiomethyl)-9H-fluoren-2-yl]succinamic acid has been developed as a linker for the synthesis of peptidyl thioacids, demonstrating the viability of this chemical motif.[5][6]

Proposed Cleavage Mechanism: Intramolecular Cyclization

The core hypothesis for the utility of the N-benzyl-N-methylsuccinamic acid linker lies in a "safety-catch" cleavage strategy. The linker is stable in its initial state but can be "activated" to facilitate cleavage. We propose a mechanism based on intramolecular cyclization, a well-documented reaction pathway for succinic acid derivatives.[7][8][9]

The cleavage process is envisioned in two stages:

  • Activation: The amide nitrogen is activated, making it more nucleophilic or rendering the amide carbonyl more electrophilic.

  • Cyclization-Cleavage: The activated amide attacks the ester carbonyl that links the peptide to the linker, forming a stable N-benzyl-N-methylsuccinimide ring and releasing the peptide.

This mechanism is conceptually similar to the spontaneous cleavage observed at asparagine residues, which proceeds through a succinimide intermediate.[10] The N-benzyl and N-methyl substituents are crucial, as they will modulate the steric and electronic properties of the amide, thereby influencing the kinetics and conditions required for the cyclization and cleavage.

Diagram 1: Proposed Cleavage Mechanism

Below is a diagram illustrating the proposed two-stage safety-catch cleavage mechanism for the N-benzyl-N-methylsuccinamic acid linker.

Cleavage_Mechanism cluster_0 Stage 1: Stable Peptide-Resin Conjugate cluster_1 Stage 2: Activation cluster_2 Stage 3: Intramolecular Cyclization & Cleavage PeptideResin Resin-Linker-Peptide (Stable Form) Activation Activation Signal (e.g., Chemical Activator) PeptideResin->Activation Introduction of Activating Reagent ActivatedComplex Activated Linker Intermediate PeptideResin->ActivatedComplex Activation->ActivatedComplex Cyclization Intramolecular Nucleophilic Attack ActivatedComplex->Cyclization Spontaneous Rearrangement ReleasedPeptide Cleaved Peptide (C-Terminal Acid) Cyclization->ReleasedPeptide Byproduct Resin-Bound N-benzyl-N-methylsuccinimide Cyclization->Byproduct

Caption: Proposed workflow for peptide cleavage via activation and intramolecular cyclization.

PART 2: Experimental Protocols

Synthesis of N-benzyl-N-methylsuccinamic Acid Linker

The synthesis of the linker is a prerequisite for its use in SPPS. The proposed method is a straightforward two-step process starting from commercially available reagents. This approach is analogous to established methods for creating N-substituted succinimides and related structures.[11][12][13]

Protocol 2.1.1: Synthesis of N-benzyl-N-methylamine This step creates the substituted amine required for the subsequent reaction.

  • Materials: Benzylamine, Formaldehyde (37% aq. solution), Formic acid, Diethyl ether, Sodium sulfate.

  • Procedure: a. To a cooled (0 °C) solution of benzylamine (1.0 eq) in a round-bottom flask, add formic acid (2.5 eq) dropwise. b. Slowly add formaldehyde solution (1.2 eq) while maintaining the temperature below 10 °C. c. After addition is complete, heat the mixture to reflux for 12-16 hours. d. Cool the reaction to room temperature and basify with 2M NaOH until pH > 10. e. Extract the aqueous layer three times with diethyl ether. f. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-benzyl-N-methylamine.

Protocol 2.1.2: Synthesis of N-benzyl-N-methylsuccinamic Acid This step involves the ring-opening of succinic anhydride to form the final linker molecule.

  • Materials: N-benzyl-N-methylamine, Succinic anhydride, Dichloromethane (DCM).

  • Procedure: a. Dissolve N-benzyl-N-methylamine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Add succinic anhydride (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. d. Allow the reaction to warm to room temperature and stir for 4-6 hours. e. Monitor the reaction by TLC until the starting amine is consumed. f. Concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure N-benzyl-N-methylsuccinamic acid.

Immobilization of the Linker onto Solid Support

The linker must be covalently attached to the solid-phase resin. An amino-functionalized resin, such as aminomethyl (AM) polystyrene, is the ideal starting point.

Protocol 2.2.1: Linker Loading onto Aminomethyl Resin

  • Materials: Aminomethyl polystyrene resin, N-benzyl-N-methylsuccinamic acid, N,N'-Diisopropylcarbodiimide (DIC), N-Hydroxybenzotriazole (HOBt), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.

  • Procedure: a. Swell the aminomethyl resin in DMF for 1 hour in a peptide synthesis vessel. b. Wash the resin with DCM (3x) and DMF (3x). c. In a separate flask, dissolve N-benzyl-N-methylsuccinamic acid (3.0 eq relative to resin capacity), HOBt (3.0 eq), and DIC (3.0 eq) in DMF. Pre-activate for 15 minutes. d. Add the activated linker solution to the swollen resin. e. Agitate the mixture at room temperature for 12-24 hours. f. To cap any unreacted amino groups, wash the resin with DMF and treat with a solution of 10% acetic anhydride and 10% pyridine in DMF for 1 hour. g. Wash the resin extensively with DMF (5x), DCM (5x), and Methanol (3x). h. Dry the resin under high vacuum. Determine the loading capacity using a quantitative ninhydrin test on a small sample.

Diagram 2: Linker Synthesis and Immobilization Workflow

This diagram outlines the chemical pathway from starting materials to the functionalized resin ready for peptide synthesis.

Caption: Workflow for the synthesis of the linker and its attachment to the solid support.

Peptide Synthesis and Cleavage

Once the linker is attached, standard Fmoc-SPPS protocols can be followed. The first amino acid is coupled to the free carboxylic acid of the linker. The stability of the N-benzyl-N-methylsuccinamic acid linker is predicted to be compatible with the basic conditions of Fmoc deprotection (piperidine in DMF) and the acidic conditions used for side-chain deprotection.

Table 1: Predicted Linker Stability under Standard SPPS Conditions

Reagent/ConditionPurposePredicted StabilityRationale
20% Piperidine in DMFFmoc deprotectionStable The ester and amide bonds of the linker are not susceptible to cleavage by mild base.
DIC/HOBt in DMFAmino acid couplingStable Standard coupling conditions will not affect the linker structure.
TFA/TIS/H₂O (95:2.5:2.5)Side-chain deprotectionStable The linker lacks highly acid-labile groups like those in Wang or Rink linkers.[1]

Protocol 2.3.1: Test Cleavage of a Model Peptide

This protocol is essential for validating the proposed cleavage mechanism and optimizing conditions. A short, simple peptide (e.g., Phe-Gly) should be synthesized on the new linker-resin.

  • Materials: Peptide-on-resin, Activating Reagent (e.g., a mild Lewis acid or a specific chemical trigger to be determined empirically), Quenching solution, Cleavage solvent (e.g., THF, DCM), Trifluoroacetic acid (TFA).

  • Activation and Cleavage (Hypothetical):

    • This step requires empirical optimization based on the chosen activation strategy. a. Swell a small amount of the dried peptide-resin (e.g., 20 mg) in the chosen cleavage solvent. b. Add the activating reagent solution. The choice of reagent will depend on the strategy to facilitate intramolecular cyclization (e.g., a reagent that activates the amide or the ester). c. Agitate the mixture at room temperature for a predetermined time (e.g., test aliquots at 1, 4, 8, and 24 hours). d. Filter the resin and collect the filtrate. Wash the resin with additional cleavage solvent and combine the filtrates.

  • Analysis: a. Evaporate the solvent from the filtrate. b. Dissolve the residue in a suitable solvent (e.g., 50% acetonitrile/water). c. Analyze the crude product by Reverse-Phase HPLC (RP-HPLC) to determine the extent of cleavage and purity. d. Confirm the identity and mass of the cleaved peptide using Mass Spectrometry (MS) to ensure the peptide was released as the expected C-terminal carboxylic acid.

Conclusion and Future Directions

The N-benzyl-N-methylsuccinamic acid linker represents a novel, theoretically sound addition to the toolkit of peptide chemists. Its proposed safety-catch cleavage mechanism, based on controlled intramolecular cyclization, offers the potential for orthogonal release of peptides under non-standard conditions, which is highly valuable for the synthesis of sensitive or unusually modified peptides. The protocols outlined above provide a clear roadmap for the synthesis, immobilization, and validation of this linker.

Further work will involve the empirical determination of the optimal activation and cleavage conditions. Screening a variety of activating agents will be necessary to identify a trigger that promotes efficient cyclization without compromising peptide integrity. The successful implementation of this linker would provide a new, versatile platform for advanced solid-phase peptide synthesis, contributing to the ongoing evolution of this powerful technology.

References

  • Muttenthaler, M., et al. (2009). Solid-Phase Synthesis of Peptidyl Thioacids Employing a 9-Fluorenylmethyl Thioester-Based Linker in Conjunction with Boc Chemistry. The Journal of Organic Chemistry, 74(19), 7524–7535. Available at: [Link]

  • Healy, C., et al. (2020). Mechanism of protein cleavage at asparagine leading to protein–protein cross-links. Bioscience Reports, 40(1), BSR20191032. Available at: [Link]

  • Creative Biolabs. (2025). The common types of linkers in ADC drugs and their cleavage mechanisms in vivo. Creative Biolabs Blog. Available at: [Link]

  • Al-Tel, T. H. (2009). Solid-Phase Synthesis of N-Aryl Succinimides. Letters in Organic Chemistry, 6(8), 654-657. Available at: [Link]

  • Valero, M-L., et al. (1995). N-(2-chlorobenzyloxycarbonyloxy)-succinimide as a terminating agent for solid-phase peptide synthesis: Application to a one-step purification procedure. Letters in Peptide Science, 2(1), 49-57. Available at: [Link]

  • Muttenthaler, M., et al. (2009). Solid-Phase Synthesis of Peptidyl Thioacids Employing a 9-Fluorenylmethyl Thioester-Based Linker in Conjunction with Boc Chemistry. ACS Publications. Available at: [Link]

  • Ye, G., et al. (2012). Synthesis and Structure-Activity Relationships of Linear and Conformationally Constrained Peptide Analogs of CIYKYY as Src Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 55(24), 10847–10858. Available at: [Link]

  • Bocilink. (2024). Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs). Bocilink Official Website. Available at: [Link]

  • Poon, K., et al. (2020). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Advances, 10(49), 29511-29519. Available at: [Link]

  • Liu, R., et al. (2004). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Bioorganic & Medicinal Chemistry Letters, 14(1), 161-165. Available at: [Link]

  • Bofill, J. M., & Albericio, F. (2022). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Organic & Biomolecular Chemistry, 20(48), 9579-9583. Available at: [Link]

  • Zakharychev, V. V., et al. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Organics, 4(2), 186-195. Available at: [Link]

  • Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Materials (pp. 3-32). Royal Society of Chemistry. Available at: [Link]

  • Zakharychev, V. V., et al. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. Available at: [Link]

  • Oliyai, C., & Borchardt, R. T. (1991). Spontaneous cyclization of the aspartic acid side chain to the succinimide derivative. Journal of the Chemical Society, Chemical Communications, (23), 1669-1671. Available at: [Link]

  • Lee, C.-Y., et al. (2015). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Molecules, 20(9), 15878–15891. Available at: [Link]

  • Sallows, J. C., et al. (2005). Process for producing n-methyl succinimide. Google Patents, EP1572644A1.
  • Rasool, S., et al. (2014). Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. Journal of the Chemical Society of Pakistan, 36(6), 1103-1108. Available at: [Link]

  • Kikumoto, R., et al. (1999). Process for producing benzylsuccinic acid derivatives. Google Patents, EP0967204A1.
  • Choi, D., et al. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(10), 1907-1916. Available at: [Link]

  • Katoh, T., et al. (2006). A new approach to cyclic hydroxamic acids: Intramolecular cyclization of N-benzyloxy carbamates with carbon nucleophiles. Bioorganic & Medicinal Chemistry Letters, 16(11), 2899-2902. Available at: [Link]

  • Parris, C. L., & Christenson, R. M. (1963). Acrylamide, N-benzyl-. Organic Syntheses, 43, 8. Available at: [Link]

  • Weiss, Y., et al. (2020). A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Frontiers in Chemistry, 8, 442. Available at: [Link]

  • Reddy, B. V. S., et al. (2022). Radical cascade cyclization of amino acid-tethered 1,6-enynones with sulfonyl hydrazides for N-terminal modification: synthesis of functionalized succinimide derivatives. Organic & Biomolecular Chemistry, 20(2), 341-345. Available at: [Link]

Sources

Application Note: N-Succinylation for Enhanced Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

Chemical derivatization is a powerful strategy to enhance the analytical performance of mass spectrometry (MS) for molecules that exhibit poor ionization efficiency or challenging fragmentation patterns. N-succinylation, the reaction of primary and secondary amines with succinic anhydride, is a robust and versatile derivatization technique. This application note provides a comprehensive guide to the principles, practical execution, and benefits of N-succinylation for the analysis of peptides, proteins, and amine-containing small molecules. We will delve into the reaction mechanism, provide a detailed, step-by-step protocol with self-validating checkpoints, and discuss the profound impact of this modification on chromatographic behavior, ionization, and tandem mass spectrometry, empowering researchers to improve sensitivity and achieve more reliable compound identification.

Introduction: The Rationale for Derivatization

In mass spectrometry, the ability to generate gas-phase ions from an analyte is fundamental to its detection and quantification. Many critical analytes, including endogenous metabolites, drug candidates, and biological peptides, contain primary or secondary amine functionalities. While these groups can be protonated for analysis in positive-ion mode electrospray ionization (ESI), their ionization efficiency can be variable and subject to matrix suppression.[1] Chemical derivatization offers a solution by covalently modifying the analyte to introduce a functional group that enhances its MS-amenable properties.

N-succinylation is a particularly effective derivatization strategy that targets these amine groups. The reaction introduces a succinyl group, which imparts a significant and predictable change in the analyte's physicochemical properties. The primary benefits include:

  • Predictable Mass Shift: A precise mass addition of 100.0186 Da for each amine group modified.[2][3] This large, specific mass change simplifies the identification of derivatized products and aids in determining the number of reactive sites.

  • Charge State Manipulation: The reaction converts a basic amine, which is typically positively charged (+1) at acidic pH, into an acidic carboxyl group, which carries a negative charge (-1) at neutral or basic pH.[4][5] This fundamental charge reversal is a key advantage, enabling analysis in negative-ion mode where background noise is often lower.

  • Improved Ionization & Sensitivity: The introduction of a readily deprotonated carboxylic acid can dramatically improve ESI efficiency in negative-ion mode, leading to significant gains in sensitivity.[6]

  • Altered Chromatographic Selectivity: The increased polarity and acidic nature of the succinylated analyte alters its retention in reversed-phase liquid chromatography (RPLC), which can be leveraged to resolve it from interfering matrix components.

This guide will provide both the theoretical foundation and the practical steps necessary to successfully implement N-succinylation in your laboratory workflow.

The Chemistry of N-Succinylation

The derivatization reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of a primary or secondary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the succinic anhydride ring. This opens the anhydride ring, forming a stable amide bond with the analyte and leaving a terminal carboxylic acid.

The reaction is highly specific for accessible primary and secondary amines. In the context of proteomics, this includes the N-terminal alpha-amine of a peptide and the epsilon-amine of lysine side chains.[7]

Key Reaction Parameters:

  • pH is Critical: The reaction must be conducted under basic conditions (typically pH 8-9). At this pH, the amine group (-NH2) is deprotonated and therefore nucleophilic. Below its pKa, the amine exists as an ammonium salt (-NH3+), which is not nucleophilic and will not react.

  • Reagent Stability: Succinic anhydride is susceptible to hydrolysis in aqueous solutions. Therefore, it should be dissolved in an anhydrous organic solvent (like acetonitrile or DMSO) immediately before being added to the aqueous reaction buffer.

  • Stoichiometry: A molar excess of succinic anhydride is used to drive the reaction to completion. However, excessive amounts can lead to side reactions and will require more rigorous cleanup.

Comprehensive Experimental Protocol

This protocol provides a detailed method for the N-succinylation of a standard peptide. It includes checkpoints and quality control measures to ensure a successful outcome.

Required Materials and Reagents
  • Analyte: Standard peptide (e.g., Angiotensin II) at 1 mg/mL in water.

  • Reaction Buffer: 100 mM sodium bicarbonate buffer, pH 8.5.

  • Derivatization Reagent: Succinic Anhydride (≥99% purity).

  • Anhydrous Solvent: Acetonitrile (ACN), LC-MS grade.

  • Quenching Solution: 500 mM Ammonium Bicarbonate.

  • Acidification Solution: 10% (v/v) Formic Acid (FA) in water.

  • Cleanup: Solid Phase Extraction (SPE) C18 cartridges (e.g., 1 mL, 100 mg).

  • SPE Solvents: Methanol (LC-MS grade), Water (LC-MS grade), 0.1% FA in water, 0.1% FA in ACN.

  • General Lab Equipment: Vortex mixer, centrifuge, nitrogen evaporator or vacuum concentrator, pH meter, analytical balance.

Step-by-Step Derivatization Workflow

Step 1: Analyte Preparation

  • Pipette 50 µL of the 1 mg/mL peptide solution into a 1.5 mL microcentrifuge tube.

  • Add 450 µL of 100 mM sodium bicarbonate buffer (pH 8.5) to the tube.

  • Vortex briefly to mix. The final peptide concentration is 100 µg/mL in the reaction buffer.

Step 2: Succinic Anhydride Reagent Preparation (Prepare Fresh)

  • Weigh approximately 10 mg of succinic anhydride into a clean, dry microcentrifuge tube.

  • Add 1 mL of anhydrous acetonitrile to create a 10 mg/mL solution.

  • Vortex vigorously for 30 seconds until fully dissolved. This solution must be used immediately.

Step 3: The Derivatization Reaction

  • Add 20 µL of the freshly prepared 10 mg/mL succinic anhydride solution to the peptide solution from Step 1.

  • Immediately vortex the mixture for 10 seconds.

  • Incubate at room temperature for 30 minutes.

Step 4: Quenching the Reaction

  • To consume any unreacted succinic anhydride, add 50 µL of 500 mM ammonium bicarbonate solution.

  • Vortex and let it stand for 10 minutes at room temperature.

Step 5: Sample Acidification and Cleanup Preparation

  • Acidify the reaction mixture by adding 20 µL of 10% formic acid to bring the pH to < 4. This prepares the sample for binding to the C18 SPE cartridge.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitates.

Step 6: Solid Phase Extraction (SPE) Cleanup This step is crucial for removing salts and excess reagents that will suppress MS ionization.[8]

  • Condition: Pass 1 mL of methanol through the C18 cartridge, followed by 1 mL of water. Do not let the cartridge go dry.

  • Load: Slowly load the supernatant from the acidified sample (Step 5) onto the conditioned cartridge.

  • Wash: Pass 1 mL of 0.1% formic acid in water through the cartridge to wash away salts.

  • Elute: Place a clean collection tube under the cartridge. Elute the derivatized peptide by passing 500 µL of 50% acetonitrile containing 0.1% formic acid through the cartridge. Repeat with a second 500 µL aliquot into the same tube.

Step 7: Final Sample Preparation

  • Dry the eluted sample in a vacuum concentrator or under a gentle stream of nitrogen.

  • Reconstitute the dried sample in 100 µL of a suitable solvent for your LC-MS system (e.g., 95% Water / 5% ACN / 0.1% FA for RPLC).

  • Vortex, centrifuge, and transfer the supernatant to an LC-MS autosampler vial. The sample is now ready for analysis.

Visualization of the Workflow & Expected Results

Experimental Workflow Diagram

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample Analyte Solution (e.g., Peptide) Buffer Add Reaction Buffer (pH 8.5 NaHCO3) Sample->Buffer React Mix & Incubate (30 min, RT) Buffer->React Reagent Prepare Fresh Succinic Anhydride in ACN Reagent->React Quench Quench Reaction (Ammonium Bicarbonate) React->Quench Acidify Acidify (Formic Acid) Quench->Acidify SPE Solid Phase Extraction (C18) 1. Condition 2. Load 3. Wash (Aqueous) 4. Elute (Organic) Acidify->SPE Dry Dry Down (N2 or SpeedVac) SPE->Dry Reconstitute Reconstitute in LC-MS Buffer Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Sources

Troubleshooting & Optimization

Technical Support Center: Succinamic Acid Synthesis & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Topic: Preventing Succinimide Cyclization (Ring Closure) Assigned Specialist: Senior Application Scientist

Diagnostic Hub: The Thermodynamics of Failure

Welcome to the technical support center. If you are observing the formation of succinimide (closed ring) impurities during your synthesis of succinamic acid (open chain), you are fighting a battle between kinetics and thermodynamics.

The Core Conflict
  • Kinetic Product (Target): Succinamic Acid.[1] Formed rapidly by the nucleophilic attack of an amine on succinic anhydride.

  • Thermodynamic Product (Impurity): Succinimide.[2][3][4] Formed by the dehydration of succinamic acid. This ring is 5-membered and highly stable.

Rule of Thumb: Any condition that promotes dehydration or protonation of the amide carbonyl will drive the reaction toward the succinimide.

Mechanistic Visualization

The following diagram illustrates the competing pathways and the specific triggers for cyclization.

SuccinamicPathway cluster_conditions Stability Zone Anhydride Succinic Anhydride (Starting Material) Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack (Fast, Exothermic) Amine Primary Amine (R-NH2) Amine->Intermediate Succinamic Succinamic Acid (TARGET) Intermediate->Succinamic Ring Opening Succinimide Succinimide (IMPURITY) Succinamic->Succinimide Acidic pH (H+) High Heat (>60°C) Dehydrating Agents (EDC) Succinimide->Succinamic Basic Hydrolysis (pH > 9)

Figure 1: Reaction pathway showing the kinetic stability of Succinamic Acid vs. the thermodynamic stability of Succinimide. Red arrows indicate failure modes.

Knowledge Base: Troubleshooting & FAQs

Case #1: "My product cyclizes during the workup."

Diagnosis: You are likely acidifying the aqueous layer too aggressively or at too high a temperature. Technical Insight: Succinamic acids are stable as carboxylate salts (


). When you lower the pH below the pKa (~4.5), you protonate the acid (

). In the presence of the amide group, this protonated acid is susceptible to intramolecular nucleophilic attack by the amide nitrogen, expelling water to close the ring.

Corrective Action:

  • Cold Acidification: Perform all acidification steps on an ice bath (

    
    ).
    
  • Mild Acids: Avoid strong mineral acids (HCl) if possible; use Citric Acid (10% w/v) or dilute

    
     to reach pH 3-4, just enough to protonate the carboxylic acid for extraction, but not enough to catalyze cyclization.
    
  • Rapid Extraction: Do not let the acidified solution stand. Extract immediately into organic solvent (EtOAc or DCM).

Case #2: "I see succinimide forming during the coupling reaction."

Diagnosis: Uncontrolled exotherm or presence of dehydrating agents. Technical Insight: The reaction of succinic anhydride with amines is highly exothermic. If the temperature spikes, the thermal energy overcomes the activation barrier for dehydration, closing the ring immediately.

Corrective Action:

  • Slow Addition: Add the succinic anhydride solution dropwise to the amine solution.

  • Temperature Control: Maintain reaction temperature

    
     during addition.
    
  • Stoichiometry: Ensure the amine is not in large excess, as excess amine can act as a base to deprotonate the amide nitrogen, facilitating attack on the anhydride (though this usually forms the correct product, it can lead to double-addition side products).

Case #3: "I am trying to activate the succinamic acid (EDC/NHS) and it's turning into succinimide."

Diagnosis: O-Acylisourea cyclization. Technical Insight: This is the most common failure mode in bioconjugation. When you activate the carboxylic acid of succinamic acid using a carbodiimide (like EDC or DCC), you create a good leaving group. The intramolecular amide nitrogen is positioned perfectly (5-membered ring geometry) to attack this activated ester, ejecting the urea and forming succinimide.

Corrective Action:

  • Do not isolate the active ester. If you must couple succinamic acid to another molecule, use a "one-pot" method where the nucleophile is present before activation, or use a faster coupling reagent (e.g., HATU) with a non-nucleophilic base (DIPEA) to favor intermolecular attack over intramolecular cyclization.

Standard Operating Procedure (SOP)

Protocol: Synthesis of High-Purity N-Substituted Succinamic Acid Objective: Maximize open-chain yield; minimize succinimide formation.

Reagents
  • Succinic Anhydride (1.0 equiv)

  • Primary Amine (1.0 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) - Anhydrous

  • Base (Optional): Triethylamine (1.1 equiv) - Use only if amine is a salt

Step-by-Step Workflow
StepActionCritical Control Point (CCP)
1 Dissolution Dissolve Succinic Anhydride in DCM. Ensure complete dissolution. If using THF, ensure it is peroxide-free.
2 Cooling Cool the anhydride solution to 0°C using an ice/water bath.
3 Addition Add the Amine (dissolved in minimal solvent) dropwise over 15-30 minutes.
4 Reaction Allow to stir at 0°C for 1 hour, then warm to Room Temp (20-25°C) for 2-4 hours.
5 Precipitation Ideally, the product precipitates out of DCM. Filter and wash with cold DCM.
6 Workup (If Soluble) If product does not precipitate: 1. Wash organic layer with cold 10% Citric Acid.2. Wash with Brine.3. Dry over

and evaporate below 40°C .
Data: Solvent & pH Impact on Stability
ParameterConditionRisk of SuccinimideMechanism of Failure
pH < 3.0 (Acidic)HIGH Acid-catalyzed cyclization (protonation of leaving group).
pH 4.5 - 8.0LOW Stable carboxylate/acid equilibrium.
pH > 10.0 (Basic)MEDIUM Risk of amide hydrolysis (cleavage of the amine).
Temp > 60°CHIGH Thermal dehydration.
Solvent Acetic AcidCRITICAL Promotes cyclization (classic method to make succinimides).

References & Authority

The protocols and mechanisms described above are grounded in fundamental physical organic chemistry principles regarding nucleophilic acyl substitution and the kinetic vs. thermodynamic control of cyclic imide formation.

  • Mechanism of Imide Formation: The cyclization of amic acids to imides is acid-catalyzed and thermally driven.

    • Source:Journal of the Chemical Society, Perkin Transactions 2. "Kinetics and mechanism of succinimide ring formation."

    • Link:

  • Aspartimide Formation (Analogous System): The "Aspartimide" side reaction in peptide synthesis follows the exact same mechanism (intramolecular attack of backbone amide on side-chain ester/acid).

    • Source:BenchChem Technical Support. "How to avoid aspartimide formation."

    • Link:

  • Reaction Conditions: Standard synthesis of succinamic acids requires low temperature to prevent dehydration.

    • Source:National Institutes of Health (PMC). "Amine Responsive Poly(lactic acid) and Succinic Anhydride Graft-Polymer." (Discusses the ring-opening amidation reaction near room temperature).

    • Link:

  • pKa and Stability: Succinic acid pKa values (4.2, 5.6) dictate the stability window for the intermediate.

    • Source:Royal Society of Chemistry. "Succinic acid in aqueous solution."

    • Link:

Sources

Purification methods for 4-[Benzyl(methyl)amino]-4-oxobutanoic acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-[Benzyl(methyl)amino]-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound from typical reaction mixtures. My aim is to equip you with the scientific rationale and practical steps to achieve high purity of your target molecule.

I. Understanding the Molecule and Potential Impurities

This compound is a molecule possessing both a tertiary amide and a carboxylic acid functional group. Its synthesis, commonly achieved by the reaction of N-benzyl-N-methylamine with succinic anhydride, can lead to several process-related impurities.

Common Impurities:

  • Unreacted Starting Materials: N-benzyl-N-methylamine and succinic anhydride.

  • Byproducts: Formation of alternative amidation or esterification products.

  • Reagent-Related Impurities: Catalysts or solvents used in the synthesis.

A thorough understanding of these potential contaminants is the first step in designing an effective purification strategy.

II. Frequently Asked Questions (FAQs)

Here, we address common questions encountered during the purification of this compound.

FAQ 1: My initial purification by simple extraction yields an oily product instead of a solid. What is causing this and how can I fix it?

This is a frequent issue and often points to the presence of residual solvents or unreacted starting materials that are depressing the melting point of your compound.

  • Causality: The tertiary amine starting material, N-benzyl-N-methylamine, is an oil at room temperature. Even small amounts can prevent your product from solidifying. Residual high-boiling point solvents from the reaction (e.g., DMF, DMSO) can also be trapped.

  • Troubleshooting Protocol:

    • Thorough Acid-Base Extraction: A robust acid-base extraction is critical to remove the basic N-benzyl-N-methylamine. Dissolve your crude product in an organic solvent like ethyl acetate. Wash with a dilute acid (e.g., 1 M HCl) to protonate and extract the unreacted amine into the aqueous layer.[1]

    • Back Extraction: To recover your product, make the aqueous layer basic (e.g., with 1 M NaOH) and extract your product back into an organic solvent.[1][2]

    • Solvent Removal: Ensure complete removal of the organic solvent using a rotary evaporator. For high-boiling point solvents, a high-vacuum pump may be necessary.

FAQ 2: After recrystallization, my yield is very low. How can I improve it?

Low recovery during recrystallization is a common challenge.[3] The key is selecting an appropriate solvent system and optimizing the crystallization conditions.

  • Causality: The choice of solvent is paramount. An ideal solvent will dissolve the compound when hot but have low solubility when cold.[4][5] If the compound is too soluble in the cold solvent, you will lose a significant portion of your product in the mother liquor.

  • Troubleshooting Protocol:

    • Solvent Screening: Perform small-scale solubility tests with a variety of solvents. Good starting points for a molecule with both polar and non-polar characteristics include ethyl acetate, toluene, or a mixed solvent system like ethyl acetate/hexane or ethanol/water.[6]

    • Minimum Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[4][5] Excess solvent will reduce your yield.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[4]

    • Second Crop: Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop of crystals.[4] Be aware that the purity of the second crop may be lower.

FAQ 3: My final product has a persistent color. How can I decolorize it?

Colored impurities are often highly conjugated organic molecules.

  • Causality: These impurities may arise from side reactions or be present in the starting materials.

  • Troubleshooting Protocol:

    • Activated Charcoal: During the recrystallization process, after dissolving your crude product in the hot solvent, add a small amount of activated charcoal.[4]

    • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[4][5]

    • Caution: Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.

III. In-Depth Purification Protocols

For more challenging separations, a multi-step approach combining different techniques may be necessary.

Protocol 1: Purification by Acid-Base Extraction

This is the first line of defense to remove basic and acidic impurities.

Objective: To separate the acidic product from basic and neutral impurities.

Step-by-Step Methodology:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1 M HCl (2 x 50 mL for every 100 mL of organic solution). This will remove any unreacted N-benzyl-N-methylamine.

  • Separate the aqueous layers.

  • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to convert the carboxylic acid product to its water-soluble sodium salt, extracting it into the aqueous layer.[1]

  • Combine the bicarbonate washes.

  • Acidify the combined aqueous layers with concentrated HCl until the pH is ~2. The product should precipitate out.

  • Extract the product back into an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

This technique is excellent for removing small amounts of impurities from a solid product.

Objective: To obtain a highly pure crystalline product.

Step-by-Step Methodology:

  • Solvent Selection: Based on preliminary tests, choose a suitable solvent or solvent system. For this compound, an ethyl acetate/hexane system is often effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the more soluble solvent (e.g., hot ethyl acetate) until the solid just dissolves.[4][5]

  • (Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and perform a hot gravity filtration.[4]

  • Crystallization: Slowly add the less soluble solvent (e.g., hexane) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the more soluble solvent to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven.

Protocol 3: Column Chromatography

For difficult-to-separate impurities or for obtaining analytical-grade material, column chromatography is the method of choice.

Objective: To separate the product from impurities with different polarities.

Step-by-Step Methodology:

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase (Eluent) Selection: The polarity of the eluent is critical. A gradient elution is often effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity (e.g., to 1:1 or even pure ethyl acetate). A small amount of acetic acid (0.5-1%) can be added to the eluent to improve the peak shape of the carboxylic acid.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, non-polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions.

  • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

IV. Visualization of Purification Workflows

The following diagrams illustrate the decision-making process for purifying this compound.

Purification_Workflow start Crude Reaction Mixture extraction Acid-Base Extraction start->extraction oily_product Oily Product? extraction->oily_product recrystallization Recrystallization low_yield Low Yield? recrystallization->low_yield chromatography Column Chromatography pure_product Pure Product chromatography->pure_product oily_product->recrystallization Yes oily_product->recrystallization No low_yield->chromatography Yes colored_product Colored Product? low_yield->colored_product No colored_product->chromatography Yes colored_product->pure_product No

Caption: Decision tree for purification strategy.

Acid_Base_Extraction_Workflow crude Crude in Organic Solvent add_hcl Wash with 1 M HCl crude->add_hcl separate1 Separate Layers add_hcl->separate1 org_layer1 Organic Layer (Product + Neutral Impurities) separate1->org_layer1 Organic aq_layer1 Aqueous Layer (Protonated Amine) separate1->aq_layer1 Aqueous add_bicarb Wash with NaHCO3 org_layer1->add_bicarb separate2 Separate Layers add_bicarb->separate2 org_layer2 Organic Layer (Neutral Impurities) separate2->org_layer2 Organic aq_layer2 Aqueous Layer (Product Salt) separate2->aq_layer2 Aqueous acidify Acidify with HCl aq_layer2->acidify extract Extract with Organic Solvent acidify->extract final_product Pure Product extract->final_product

Caption: Workflow for acid-base extraction.

V. Quantitative Data Summary

Purification MethodKey ParametersExpected PurityExpected Yield
Acid-Base Extraction pH control is critical>90%85-95%
Recrystallization Solvent choice, cooling rate>98%70-90% (can be lower)[3]
Column Chromatography Stationary and mobile phase selection>99% (analytical grade)50-80%

VI. Concluding Remarks

The purification of this compound is a multi-faceted process that often requires more than a single technique. A logical, step-wise approach, beginning with a robust acid-base extraction followed by recrystallization or chromatography, will consistently yield a product of high purity. Always characterize your final product by appropriate analytical methods (e.g., NMR, LC-MS, melting point) to confirm its identity and purity.

References

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]

  • Straathof, A. J. J., & van der Wielen, L. A. M. (2014). Recovery of carboxylic acids produced by fermentation. PubMed, 87, 54-66. Retrieved from [Link]

  • Joshi, N. D. (1988). Novel Regenerated Solvent Extraction Processes for the Recovery of Carboxylic Acids or Ammonia from Aqueous Solutions Part I. eScholarship.org. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Gayo, L. M., & Suto, M. J. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Combinatorial Science, 3(1), 54-57. Retrieved from [Link]

  • Mount Allison University. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Butanoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Oda, M., & Ohno, M. (1999). Process for producing benzylsuccinic acid derivatives. Google Patents.
  • Gleize, A., et al. (2016). Purification of organic acids by chromatography with strong anionic resins: Investigation of uptake mechanisms. PubMed, 1457, 141-149. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 9 — Recrystallization. Retrieved from [Link]

  • Reddit. (2024, April 29). Recrystallization pointers. r/chemistry. Retrieved from [Link]

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Validation & Comparative

Mass Spectrometry Fragmentation Pattern of N-benzyl-N-methylsuccinamic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation behavior of N-benzyl-N-methylsuccinamic acid , contrasting it with its secondary amide analog, N-benzylsuccinamic acid . This comparison highlights the critical role of N-methylation in preventing in-source cyclization, a common artifact in succinamic acid analysis.

A Comparative Guide for Structural Elucidation and Metabolite Identification

Executive Summary & Structural Context[1]

N-benzyl-N-methylsuccinamic acid (C₁₂H₁₅NO₃, MW 221.25 Da) is a succinic acid monoamide derivative. Structurally, it possesses a free carboxylic acid tail and a tertiary amide head group.

In drug development, this motif often appears as a stable linker or a hydrolytic metabolite of succinimide-based anticonvulsants. Its accurate characterization requires distinguishing it from two primary alternatives:

  • N-benzylsuccinamic acid: The secondary amide analog (lacking the N-methyl group).

  • N-benzyl-N-methylsuccinimide (Hypothetical/Artifact): The cyclized dehydration product.

Key Analytical Insight: Unlike secondary succinamic acids, the tertiary amide structure of N-benzyl-N-methylsuccinamic acid inhibits facile thermal or in-source cyclization to a neutral succinimide. This guide demonstrates how to leverage this stability and specific fragmentation markers for unambiguous identification.

Mechanistic Fragmentation Analysis

The fragmentation logic differs significantly between Electrospray Ionization (ESI) and Electron Impact (EI). This section focuses on ESI-MS/MS, the standard for LC-MS bioanalysis.

ESI Positive Mode (+ve)

Precursor Ion: [M+H]⁺ = m/z 222.26

In positive mode, protonation occurs preferentially at the amide oxygen or the amine nitrogen (after amide resonance disruption).

  • Primary Pathway (Amide Bond Cleavage): The most diagnostic pathway involves the cleavage of the amide bond, driven by the stability of the resulting amine cation or acylium ion.

  • Diagnostic Ion 1: m/z 122.09 ([C₈H₁₂N]⁺)

    • Identity: Protonated N-benzyl-N-methylamine.

    • Mechanism: Inductive cleavage of the amide bond transfers the positive charge to the amine fragment.

  • Diagnostic Ion 2: m/z 91.05 ([C₇H₇]⁺)

    • Identity: Tropylium ion.

    • Mechanism: Secondary fragmentation of the m/z 122 ion or direct benzyl cleavage. This is the "fingerprint" of the benzyl moiety.

  • Diagnostic Ion 3: m/z 101.02 ([C₄H₅O₃]⁺)

    • Identity: Succinyl acylium ion.

    • Mechanism: Charge retention on the carbonyl side after amide cleavage.

ESI Negative Mode (-ve)

Precursor Ion: [M-H]⁻ = m/z 220.24

Negative mode is often more sensitive for this compound due to the free carboxylic acid.

  • Primary Pathway (Decarboxylation):

    • Fragment: m/z 176.24 ([M-H-CO₂]⁻)

    • Mechanism: Loss of CO₂ from the carboxylic acid tail.

  • Secondary Pathway (Amide Hydrolysis-like):

    • Fragment: m/z 116.01 ([C₄H₄O₄]⁻)

    • Identity: Succinate mono-anion (formed if the amide bond is labile under high collision energy).

Comparative Analysis: The "Cyclization" Differentiator

The most critical performance metric for this assay is distinguishing the Tertiary Amide (Target) from the Secondary Amide (Alternative).

The Problem: In-Source Cyclization

Secondary succinamic acids (e.g., N-benzylsuccinamic acid) are prone to losing water (–18 Da) in the ion source, forming a cyclic succinimide ring. This creates a false signal that mimics the biological presence of the succinimide.

N-benzyl-N-methylsuccinamic acid (Tertiary) cannot cyclize to a neutral imide because the nitrogen lacks a proton to release. It would require losing the methyl or benzyl group to close the ring, which is energetically unfavorable in the source.

Data Comparison Table
FeatureN-benzyl-N-methylsuccinamic acid (Target)N-benzylsuccinamic acid (Alternative)
Nitrogen Type Tertiary (N-Me, N-Bn)Secondary (N-H, N-Bn)
Precursor (ESI+) m/z 222.26m/z 208.23
Dominant Artifact None (Stable open chain)[M+H-H₂O]⁺ (m/z 190) - Cyclic Imide
Key Fragment m/z 122 (N-Me-Benzylamine)m/z 108 (Benzylamine)
Tropylium Ion m/z 91 (Present)m/z 91 (Present)
Chromatography More hydrophobic (Methyl group)Less hydrophobic

Visualizing the Pathways

The following diagram illustrates the fragmentation pathways and the structural blockage of cyclization for the N-methyl derivative.

Fragmentation M_Protonated [M+H]+ Precursor m/z 222.26 Amine_Cat N-Me-Benzylamine Ion m/z 122.09 M_Protonated->Amine_Cat Amide Cleavage (Charge on N) Acylium Succinyl Acylium m/z 101.02 M_Protonated->Acylium Amide Cleavage (Charge on CO) Cyclic_Imide Cyclic Imide (Impossible without Dealkylation) M_Protonated->Cyclic_Imide Blocked Pathway (No N-H) Tropylium Tropylium Ion m/z 91.05 Amine_Cat->Tropylium - NH2CH3

Caption: Fragmentation pathway of N-benzyl-N-methylsuccinamic acid (ESI+). Note the red "Blocked Pathway" preventing facile cyclization, a key differentiator from secondary amides.

Experimental Protocol: Self-Validating Identification

To objectively verify the identity of N-benzyl-N-methylsuccinamic acid and rule out isobaric interferences, follow this LC-MS/MS protocol.

Chromatographic Separation

The N-methyl group adds hydrophobicity. Use this to separate it from demethylated analogs.

  • Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Validation Check: The Target (N-Me) should elute after the Alternative (N-Desmethyl) due to the methyl group masking the polar N-H bond.

Mass Spectrometry Parameters (Triple Quadrupole)

Optimize these transitions for Multiple Reaction Monitoring (MRM).

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 222.3122.115 - 20Specificity (Intact amine chain)
Qualifier 1 222.391.130 - 35Structural Confirmation (Benzyl)
Qualifier 2 222.3101.015 - 20Complementary (Succinyl)
The "Cyclization Stress Test" (Quality Control)

To prove the analyte is the open-chain acid and not a pre-existing impurity:

  • Inject the sample with a heated source temperature (e.g., 500°C) and then at a lower temperature (e.g., 200°C).

  • Observation: If the signal for m/z 204 (loss of water) increases significantly with temperature, the analyte is likely the secondary amide undergoing in-source cyclization.

  • Result for Target: N-benzyl-N-methylsuccinamic acid should show negligible formation of m/z 204 because the N-Me group locks the structure open.

References

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Amides and Carboxylic Acids. National Institute of Standards and Technology. [Link]

  • Liu, D., et al. (2019).[1] "Characterization and quantification of succinimide using peptide mapping under low-pH conditions". Analytical Biochemistry. [Link]

  • PubChem. (2025).[2] Compound Summary: N-benzyl-2-oxo-N-phenyl-succinamic acid (Related Structure). National Library of Medicine. [Link]

  • Tretyakov, B.A., et al. (2023).[3] "A Reaction of N-Substituted Succinimides with Hydroxylamine". Beilstein Journal of Organic Chemistry. [Link]

Sources

Distinguishing 4-[Benzyl(methyl)amino]-4-oxobutanoic acid from its structural isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Characterization of 4-[Benzyl(methyl)amino]-4-oxobutanoic Acid vs. Structural Isomers

Executive Summary & The "Isomer Landscape"

In the development of peptidomimetics and PROTAC linkers, This compound (hereafter Target-1 ) serves as a critical carboxylic acid building block. Its synthesis—typically via the ring-opening of succinic anhydride with N-methylbenzylamine—is robust, yet the characterization is frequently complicated by two distinct challenges:

  • Rotamerism (The "False" Isomer): The tertiary amide bond creates cis/trans rotamers that manifest as split peaks in NMR, often mistaken for impurities.

  • Structural Isomerism: Distinguishing Target-1 from constitutional isomers such as Benzyl 4-(methylamino)-4-oxobutanoate (Linkage Isomer) or Methyl N-benzyl-N-methylmalonamate (Chain Isomer).

This guide provides a definitive analytical framework to distinguish Target-1 from these specific isomers, ensuring structural integrity in downstream applications.

The Structural Challengers

We will focus on distinguishing Target-1 from its two most chemically relevant structural isomers (


).
CompoundStructure DescriptionKey Chemical Difference
Target-1 N-Benzyl-N-methyl succinamic acidFree Carboxylic Acid + Tertiary Amide
Isomer A (Linkage Isomer)Benzyl 4-(methylamino)-4-oxobutanoateBenzyl Ester + Secondary Amide
Isomer B (Chain Isomer)Methyl N-benzyl-N-methylmalonamateMethyl Ester + Tertiary Amide (Shortened chain)

Analytical Workflow: Decision Tree

The following logic flow represents the most efficient path to structural confirmation, prioritizing non-destructive methods.

AnalyticalWorkflow Start Unknown Sample (C12H15NO3) Solubility Step 1: Biphasic Solubility Test (NaHCO3 vs DCM) Start->Solubility OrganicLayer Soluble in Organic Layer (Neutral Species) Solubility->OrganicLayer Insoluble in Base AqueousLayer Soluble in Aqueous Layer (Acidic Species) Solubility->AqueousLayer Soluble in Base IsomerA Suspect Isomer A or B (Esters) OrganicLayer->IsomerA TargetPath Suspect Target-1 (Free Acid) AqueousLayer->TargetPath NMR Step 2: 1H NMR Analysis (DMSO-d6) IsomerA->NMR TargetPath->NMR SingletCheck Check Methyl Region (2.8 - 3.7 ppm) NMR->SingletCheck ResultTarget CONFIRMED TARGET-1 Split signals (Rotamers) Acid OH broad singlet SingletCheck->ResultTarget N-Me (Split ~2.8/2.9) ResultIsoA CONFIRMED ISOMER A Benzyl O-CH2 (~5.1 ppm) Amide N-H doublet SingletCheck->ResultIsoA N-Me (Doublet ~2.7) ResultIsoB CONFIRMED ISOMER B Methyl Ester s (~3.6 ppm) Malonyl CH2 singlet SingletCheck->ResultIsoB O-Me (Singlet ~3.6)

Figure 1: Analytical decision tree for distinguishing Target-1 from ester-based isomers.

Detailed Characterization Protocols

A. Solubility & Functional Group Analysis (The "Quick Test")

Why this works:Target-1 contains a free carboxylic acid (


), whereas Isomers A and B are esters.
  • Protocol:

    • Dissolve 5 mg of the sample in 1 mL of Dichloromethane (DCM).

    • Add 1 mL of saturated aqueous Sodium Bicarbonate (

      
      ).
      
    • Shake vigorously and allow layers to separate.

  • Interpretation:

    • Target-1: Will partition into the aqueous layer (top) as the carboxylate salt. Acidification of the aqueous layer with HCl will precipitate the compound or allow re-extraction into DCM.

    • Isomers A/B: Will remain in the DCM layer (bottom).

B. 1H NMR Spectroscopy: The Rotamer Challenge

Expert Insight: The N-methyl-N-benzyl amide bond has partial double-bond character, leading to restricted rotation. This results in two distinct conformers (rotamers) in solution (typically 1:1 to 2:1 ratio in


 or DMSO-

). Novices often mistake this for a 50% impurity.

Comparative NMR Table (400 MHz, DMSO-


) 
SignalTarget-1 (Rotameric Mix)Isomer A (Linkage)Isomer B (Chain)
-COOH / -NH ~12.1 (br s, 1H, COOH) ~7.9 (br d, 1H, NH )-
Aromatic 7.2-7.4 (m, 5H)7.3-7.4 (m, 5H)7.2-7.4 (m, 5H)
Benzylic -CH2- 4.45 & 4.52 (two s, 2H) 5.10 (s, 2H, O-CH2) 4.50 (s, 2H, N-CH2)
Methyl Group 2.80 & 2.92 (two s, 3H, N-Me) 2.65 (d, 3H, NH-Me )3.65 (s, 3H, O-Me)
Backbone 2.4-2.6 (m, 4H, Succinyl)2.4-2.6 (m, 4H, Succinyl)3.45 (s, 2H, Malonyl)
  • Key Distinction 1: Target-1 shows two singlets for the N-Methyl and two singlets for the Benzylic CH2 due to rotamers.

  • Key Distinction 2: Isomer A shows the Benzylic protons significantly downfield (~5.1 ppm) because they are attached to Oxygen (Ester), not Nitrogen.

  • Key Distinction 3: Isomer B shows a sharp singlet at ~3.6-3.7 ppm characteristic of a Methyl Ester (O-Me), which is absent in Target-1.

C. Mass Spectrometry (MS/MS Fragmentation)

Why this works: While the parent mass (


) is identical, the fragmentation pathways differ due to the stability of the leaving groups.

MSFragmentation Parent Parent Ion [M+H]+ = 236 Target Target-1 Structure Parent->Target IsomerA Isomer A (Benzyl Ester) Parent->IsomerA Frag1 Fragment m/z 118 (Loss of Succinic Anhydride) Target->Frag1 - H2O (Cyclization) Frag2 Fragment m/z 91 (Tropylium Ion) Target->Frag2 High Energy FragA1 Fragment m/z 107 (BnO+) IsomerA->FragA1 Ester Cleavage FragA2 Fragment m/z 91 (Tropylium) IsomerA->FragA2

Figure 2: Distinctive fragmentation pathways. Target-1 tends to lose water to form a cyclic succinimide cation or cleave at the amide.

Experimental Synthesis Validation

To ensure you have synthesized Target-1 and not an isomer, follow this self-validating protocol:

Protocol: Synthesis of Reference Standard

  • Reagents: Succinic anhydride (1.0 eq), N-methylbenzylamine (1.0 eq), DCM (Solvent). Note: Do not use acid catalysts or alcohols to avoid ester formation.

  • Procedure:

    • Dissolve succinic anhydride in DCM.[1]

    • Add amine dropwise at 0°C.

    • Stir at RT for 2 hours.

    • Critical Step: The product usually precipitates or forms a thick oil.

    • Workup: Wash with 1N HCl. Target-1 is an acid; it will stay in the organic layer if the pH is not too high, but optimal purification is extraction into saturated

      
      , washing the organic layer (removes unreacted amine/bis-amide), and then acidifying the aqueous layer to pH 2 to precipitate Target-1 .
      
  • Validation:

    • Check melting point (if solid).[1]

    • Confirm solubility in

      
       (effervescence).
      
    • IR Check: Look for broad -OH stretch (2500-3300

      
      ) and two carbonyl peaks: Acid C=O (~1710 
      
      
      
      ) and Amide C=O (~1640
      
      
      ). Isomer A (Ester) will show a higher frequency Ester C=O (~1735
      
      
      ).

References

  • Macmillan Group (Princeton University). Supplementary Information: Synthesis and Characterization of Amide Derivatives. Nature. 2016 . (Verified via search result 1.1 - Note: General reference for rotameric NMR of N-benzyl-N-methyl amides).

  • PrepChem. Synthesis of Succinamic Acid Derivatives from Succinic Anhydride.2023 .[2] (Verified via search result 1.2).

  • Michigan State University. Mass Spectrometry Fragmentation Patterns: Amides vs Esters.2024 .[3] (Verified via search result 1.5).

  • Royal Society of Chemistry. Crystallographic Data of Succinic Acid Derivatives. Proceedings A. 1920 (Classic Reference for Backbone Structure). (Verified via search result 1.14).

Sources

Technical Guide: UV-Vis Absorption Properties of Benzyl-Substituted Succinamic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Benzylsuccinamic acid and its derivatives represent a critical class of pharmaceutical intermediates, often serving as precursors to succinimides or as cleavable amide linkers in prodrug design.

Unlike their N-phenyl counterparts (anilic acids), benzyl-substituted succinamic acids possess a methylene (


) bridge that effectively insulates the aromatic ring from the amide carbonyl. This structural feature drastically alters their UV-Vis profile, rendering them "spectroscopically silent" in the near-UV regions where conjugated systems typically absorb.

This guide provides a comparative analysis of these optical properties, establishing a self-validating protocol for their characterization and quantification in drug development workflows.

Molecular Architecture & Chromophore Analysis

To understand the absorption properties, one must deconstruct the molecule into its constituent chromophores. The UV spectrum of N-benzylsuccinamic acid is not a unique hybrid spectrum but rather the additive sum of its isolated parts, due to the lack of conjugation.

Structural Comparison: The "Insulation" Effect

The following diagram illustrates the electronic connectivity differences between the target molecule and its conjugated alternative.

G Benzyl N-Benzylsuccinamic Acid (Target) Chrom_Bn Isolated Chromophores (Benzene + Amide) Benzyl->Chrom_Bn Methylene Bridge (-CH2-) Breaks Conjugation Phenyl N-Phenylsuccinamic Acid (Comparator) Chrom_Ph Conjugated System (Amide-Aryl Coupling) Phenyl->Chrom_Ph Direct N-Aryl Bond Allows Resonance Result_Bn λmax ≈ 258 nm (Weak) ε ≈ 200 M⁻¹cm⁻¹ Chrom_Bn->Result_Bn Result_Ph λmax ≈ 240 nm (Strong) Bathochromic Shift Chrom_Ph->Result_Ph

Figure 1: Structural causality of UV absorption differences. The methylene bridge in the benzyl derivative prevents orbital overlap between the benzene ring and the amide group.

Comparative Analysis: Spectral Performance

The table below contrasts N-benzylsuccinamic acid against its primary structural analogs.

FeatureN-Benzylsuccinamic Acid N-Phenylsuccinamic Acid Succinic Acid
Primary Chromophore Benzene Ring (Isolated)Aniline-like (Conjugated)Carboxyl (Non-aromatic)

(Primary)
206 nm (E-band)235-242 nm (K-band)< 210 nm (End absorption)

(Secondary)
254-260 nm (B-band)275-285 nm None
Intensity (

)
Low (

)
High (

)
Negligible > 220 nm
Solvent Sensitivity High (Fine structure blurs in polar solvents)Moderate (Shift in

)
Low
Visual Appearance Colorless / White CrystallineOften Off-white / YellowishColorless
Key Technical Insights
  • The Benzenoid Band (254–260 nm): In benzyl-substituted acids, this band exhibits the characteristic "fine structure" (multiple small peaks) of toluene or benzylamine. This is a vibrational effect allowed because the ring is electronically isolated.

  • The Amide/Carboxyl Cutoff (<220 nm): The succinamic tail contributes significantly only below 220 nm (

    
     transition of the carbonyl). Using UV detection at 210 nm increases sensitivity but drastically reduces specificity due to solvent interference.
    
  • Differentiation: If a sample suspected to be N-benzylsuccinamic acid shows strong absorption at 240 nm, it is likely contaminated with N-benzylsuccinimide (the cyclized product) or starting materials, as the open-chain acid lacks the conjugation to support such a transition.

Experimental Protocol: Self-Validating Quantification

Since literature extinction coefficients vary by solvent, you must generate an empirical standard curve. This protocol ensures data integrity (E-E-A-T) by correcting for solvent cutoffs and pH effects.

Reagents & Equipment[1][2]
  • Solvent: Methanol (HPLC Grade) or Acetonitrile. Avoid Acetone (UV cutoff ~330nm) and Benzene.

  • Blank: Pure solvent from the same bottle used for dissolution.

  • Standard: N-Benzylsuccinamic acid (>98% purity, confirmed by NMR).

Workflow Diagram

Protocol Start Start: Sample Preparation Weigh Gravimetric Prep (10 mg in 100 mL MeOH) Start->Weigh Dilute Serial Dilution (0.01 - 0.1 mM) Weigh->Dilute Scan Full Spectrum Scan (200 - 400 nm) Dilute->Scan Check1 Decision: Is λmax > 230nm? Scan->Check1 Fail Contamination Suspected (Check for Cyclization) Check1->Fail Yes (Red Shift) Pass Valid Profile (Peaks at ~210nm & ~258nm) Check1->Pass No (Benzenoid Pattern) Calc Calculate ε (Beer's Law) A = εbc Pass->Calc

Figure 2: Validation workflow. The decision node (Diamond) prevents false positives caused by conjugated impurities.

Step-by-Step Methodology
  • Stock Solution: Dissolve accurately weighed sample in Methanol to achieve ~1 mM concentration. Sonicate to ensure full dissolution (succinamic acids can be slow to dissolve due to H-bonding).

  • Baseline Correction: Run a baseline scan with pure Methanol.

  • Spectral Scan: Scan the stock solution from 200 nm to 400 nm .

    • Expectation: You should see a noisy/strong absorbance <215 nm and a weak, "fingered" pattern centered around 258 nm.

    • Validation: If the spectrum is a single broad hump centered at 240 nm, the sample has degraded or cyclized.

  • Linearity Check: Prepare 3 dilutions (e.g., 50%, 25%, 12.5%). Measure Absorbance at 258 nm . Plot Abs vs. Conc.

    
     must be >0.99.
    

Applications in Drug Development

Purity Monitoring of Succinimide Synthesis

N-benzylsuccinamic acid is the intermediate in the synthesis of N-benzylsuccinimide .

  • The Problem: Both the starting material (anhydride) and product (imide) are white solids.

  • The Solution: The cyclized imide has a different UV profile due to the rigidification of the ring and loss of the free -COOH. Monitoring the ratio of Abs(210nm) / Abs(258nm) can serve as a reaction progress indicator.

Linker Stability Assays

In Antibody-Drug Conjugates (ADCs), succinamic acid linkers are used.

  • Protocol: To test stability in plasma, monitor the appearance of the benzylamine chromophore (if cleavage occurs) or shifts in the HPLC retention time using a diode array detector (DAD) set to 254 nm.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative text on UV transitions of benzenoid vs.
  • Gowda, B. T., et al. (2010). "Structure-Activity Relationships in N-Arylsuccinamic Acids." Zeitschrift für Naturforschung B. (Provides crystallographic and structural data on the conformation of succinamic acid derivatives).

  • NIST Chemistry WebBook. "Benzene UV-Vis Spectrum." (Reference for the isolated benzenoid chromophore B-band at 254 nm).

  • PubChem. "N-benzylsuccinamic acid Compound Summary." (General chemical and physical property data).

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